

# Stiripentol's potential therapeutic indications in non-neurological diseases

Author: BenchChem Technical Support Team. Date: December 2025



# Stiripentol: A Novel Therapeutic Avenue in Non-Neurological Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

**Stiripentol**, an antiepileptic drug primarily used in the treatment of Dravet syndrome, is gaining significant attention for its therapeutic potential in a range of non-neurological diseases. This document provides a comprehensive overview of the emerging applications of **stiripentol**, with a primary focus on its role in oncology and rare metabolic disorders. By targeting the key metabolic enzyme lactate dehydrogenase (LDH), **stiripentol** presents a novel mechanism of action with far-reaching implications for drug repositioning and development. This guide synthesizes the current preclinical and clinical evidence, details the underlying signaling pathways, and provides a foundation for future research and development in this promising area.

## Introduction: Repurposing a Neurological Drug

**Stiripentol** is a structurally unique, aromatic allylic alcohol that has been established as an effective anticonvulsant. Its primary neurological mechanism of action involves the potentiation of GABAergic neurotransmission.[1] However, a growing body of evidence has illuminated a distinct, non-neurological mechanism: the inhibition of lactate dehydrogenase (LDH), a pivotal



enzyme in anaerobic glycolysis.[1][2] This discovery has opened the door to exploring **stiripentol**'s efficacy in pathologies where metabolic dysregulation, particularly the Warburg effect, plays a critical role.

This technical guide will delve into the two most promising non-neurological applications of **stiripentol**:

- Overcoming Chemotherapy Resistance in Cancer: By inhibiting LDH, stiripentol reduces lactate production in the tumor microenvironment, thereby sensitizing cancer cells to conventional chemotherapy.
- Treatment of Primary Hyperoxaluria (PH): **Stiripentol**'s inhibition of LDH in the liver reduces the overproduction of oxalate, offering a potential therapeutic strategy for this rare metabolic disease.

# Stiripentol in Oncology: Reversing Chemotherapy Resistance

Recent groundbreaking research has positioned **stiripentol** as a promising agent to combat chemotherapy resistance, a major challenge in cancer treatment. The primary focus of this research has been on gastric cancer, with potential applicability to other solid tumors characterized by high lactate production, such as pancreatic, lung, and ovarian cancers.[3]

### **Mechanism of Action: The Lactate-NBS1 Signaling Axis**

The anticancer effect of **stiripentol** is not due to direct cytotoxicity but rather its ability to modulate the tumor microenvironment and cellular response to DNA-damaging agents. The key mechanism involves the inhibition of Lactate Dehydrogenase A (LDHA).

#### Signaling Pathway:

- The Warburg Effect: Cancer cells predominantly rely on anaerobic glycolysis for energy production, even in the presence of oxygen. This metabolic shift, known as the Warburg effect, leads to a significant accumulation of lactate.
- Lactate-driven Protein Modification: High intracellular lactate levels drive a post-translational modification called lactylation on specific protein lysine residues.



- NBS1 Lactylation: The DNA repair protein Nijmegen breakage syndrome 1 (NBS1) is a critical target of lactylation. Specifically, lactate-driven lactylation of NBS1 at lysine 388 (K388) is essential for the formation of the MRE11-RAD50-NBS1 (MRN) complex.
- Enhanced DNA Repair: The stable MRN complex is crucial for efficient homologous recombination (HR)-mediated DNA repair, a major pathway for repairing double-strand breaks induced by chemotherapy.
- Chemotherapy Resistance: By promoting efficient DNA repair, NBS1 lactylation allows cancer cells to survive the DNA damage inflicted by chemotherapeutic agents, leading to treatment resistance.
- **Stiripentol**'s Intervention: **Stiripentol** inhibits LDHA, leading to a decrease in lactate production. This reduction in lactate prevents the lactylation of NBS1, thereby impairing the formation of the MRN complex and inhibiting HR-mediated DNA repair. This re-sensitizes the cancer cells to the effects of chemotherapy.

Key Molecular Players in NBS1 Lactylation:

- "Writer" (Lactyltransferase): TIP60 has been identified as the enzyme that catalyzes the lactylation of NBS1.
- "Eraser" (De-lactylase): HDAC3 is the enzyme responsible for removing the lactyl group from NBS1.





Click to download full resolution via product page

Caption: Stiripentol's mechanism in overcoming chemotherapy resistance.

#### **Preclinical Evidence in Gastric Cancer**

A pivotal preclinical study published in Nature by Chen et al. demonstrated the efficacy of **stiripentol** in combination with chemotherapy in a mouse model of gastric cancer.

Experimental Workflow:







Click to download full resolution via product page

Caption: Experimental workflow of the preclinical gastric cancer study.

Quantitative Data from Preclinical Gastric Cancer Study:

| Parameter                  | Chemotherapy<br>Alone                      | Stiripentol +<br>Chemotherapy                  | Citation |
|----------------------------|--------------------------------------------|------------------------------------------------|----------|
| Tumor Response<br>Duration | Shrinkage for 1 week, followed by regrowth | Sustained reduction for 4 weeks post-treatment |          |
| Median Survival            | < 40 days                                  | > 70 days                                      | _        |

## **Experimental Protocols (General Overview)**



While specific concentrations and detailed protocols are proprietary to the research, the general experimental approach can be outlined:

#### Patient Sample Analysis:

- Tissue Collection: Tumor tissue samples were obtained from 24 patients with gastric cancer, 15 of whom had chemotherapy-resistant tumors.
- Proteomics and Metabolomics: Advanced mass spectrometry techniques were likely employed to identify and quantify proteins and metabolites, revealing elevated lactate levels in resistant tumors.

#### Animal Studies:

- Model: Patient-derived xenograft (PDX) models in immunodeficient mice were used to replicate human tumor biology.
- Treatment Regimen: Mice were treated with either a standard chemotherapeutic agent (e.g., cisplatin) alone or in combination with orally administered **stiripentol**. The exact dosing schedule would have been determined through preliminary dose-finding studies.
- Tumor Measurement: Tumor volume was likely measured periodically using calipers.
- Survival Analysis: Kaplan-Meier survival curves would have been generated to compare the survival rates between the treatment groups.

## Stiripentol in Primary Hyperoxaluria (PH)

Primary hyperoxaluria is a group of rare, autosomal recessive metabolic disorders characterized by the excessive endogenous production of oxalate. This leads to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. **Stiripentol**'s ability to inhibit LDH, the enzyme responsible for the final step in oxalate synthesis in the liver, makes it a promising therapeutic candidate for all types of PH.

## **Mechanism of Action: Reducing Oxalate Synthesis**

In the liver, LDHA catalyzes the conversion of glyoxylate to oxalate. By inhibiting LDHA, **stiripentol** directly reduces the production of oxalate, thereby lowering its concentration in the



urine and plasma.



Click to download full resolution via product page

Caption: Stiripentol's mechanism in reducing oxalate production in PH.

#### **Preclinical and Clinical Evidence**

- In Vitro Studies:
  - **Stiripentol** has been shown to decrease the synthesis of oxalate in a dose-dependent manner in cultured hepatocytes.
- In Vivo Animal Studies:
  - Oral administration of **stiripentol** significantly reduced urinary oxalate excretion in rat models of hyperoxaluria.
  - In mouse models of acute ethylene glycol intoxication and chronic calcium oxalate nephropathy, stiripentol protected the kidneys from crystal deposition and improved renal function.
- Human Studies:



- A study involving patients with Dravet syndrome treated with **stiripentol** showed lower urinary oxalate excretion compared to control patients.
- In a case study of a young girl with severe type I hyperoxaluria, stiripentol treatment for several weeks resulted in a two-thirds reduction in urinary oxalate excretion.
- A pilot clinical study (NCT03819647) has been conducted to evaluate the efficacy of stiripentol as a monotherapy for primary hyperoxaluria.

Quantitative Data from In Vitro hLDHA Inhibition Assay:

| Compound    | Concentration | % Inhibition of<br>hLDHA | Citation |
|-------------|---------------|--------------------------|----------|
| Stiripentol | 500 μΜ        | ~10-40%                  |          |

Note: The reported inhibition percentage varies between studies, likely due to different experimental conditions.

## **Experimental Protocols (General Overview)**

- In Vitro Hepatocyte Assay:
  - Cell Culture: A human hepatocyte cell line (e.g., HepG2) would be cultured under standard conditions.
  - Treatment: Cells would be incubated with varying concentrations of stiripentol.
  - Oxalate Measurement: The concentration of oxalate in the cell culture medium would be measured using a commercially available oxalate assay kit.
- In Vivo Rat Model of Hyperoxaluria:
  - Induction of Hyperoxaluria: Hyperoxaluria can be induced in rats by administering ethylene glycol in their drinking water.
  - Treatment: **Stiripentol** would be administered orally to the treatment group.



- Urine Collection: Urine would be collected over a 24-hour period in metabolic cages.
- Oxalate Measurement: Urinary oxalate levels would be quantified.

## Other Potential Non-Neurological Indications

While the evidence is most robust for cancer and primary hyperoxaluria, the mechanism of LDH inhibition suggests that **stiripentol** could be explored for other conditions characterized by metabolic dysregulation. These include:

- Other Metabolic Disorders: Conditions involving lactic acidosis could potentially benefit from LDH inhibition. However, further research is needed to establish the safety and efficacy of stiripentol in these contexts.
- Inflammatory Conditions: Lactate is increasingly recognized as a signaling molecule in inflammation and immunity. By modulating lactate levels, **stiripentol** may have immunomodulatory effects that could be beneficial in certain inflammatory diseases. This remains a speculative but intriguing area for future investigation.

#### **Conclusion and Future Directions**

**Stiripentol** represents a compelling example of drug repositioning, with its well-established safety profile in neurological disorders providing a strong foundation for its development in new therapeutic areas. The inhibition of lactate dehydrogenase is a powerful mechanism that addresses the metabolic hallmarks of diseases such as cancer and primary hyperoxaluria.

Future research should focus on:

- Clinical Trials: Larger, well-controlled clinical trials are needed to confirm the efficacy of stiripentol in combination with chemotherapy for various cancers and as a treatment for primary hyperoxaluria.
- Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to **stiripentol** therapy will be crucial for personalized medicine approaches.
- Optimization of Combination Therapies: Further preclinical studies are warranted to determine the optimal dosing and scheduling of stiripentol in combination with different



chemotherapeutic agents.

• Exploration of New Indications: The role of lactate in other diseases should be further investigated to identify new potential applications for **stiripentol** and other LDH inhibitors.

The repurposing of **stiripentol** for non-neurological diseases holds immense promise for addressing significant unmet medical needs. Continued research and development in this area are critical to unlocking the full therapeutic potential of this versatile molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 2. nps.org.au [nps.org.au]
- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stiripentol's potential therapeutic indications in non-neurological diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819444#stiripentol-s-potential-therapeutic-indications-in-non-neurological-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com